1-ethoxy-3-(oxolan-3-yl)propan-2-one
Description
1-ethoxy-3-(oxolan-3-yl)propan-2-one is a ketone derivative featuring an ethoxy substituent and a tetrahydrofuran (oxolane) ring. Its molecular structure combines a propan-2-one backbone with an ethoxy group at position 1 and an oxolan-3-yl group at position 2. For example, compounds with oxolane rings, such as PDE9 inhibitors (e.g., 7-(2-methoxy-3,5-dimethylpyridin-4-yl)-1-[(3S)-oxolan-3-yl]-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one), highlight the pharmacological relevance of oxolane-containing scaffolds .
Properties
CAS No. |
1565113-96-3 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
1-ethoxy-3-(oxolan-3-yl)propan-2-one |
InChI |
InChI=1S/C9H16O3/c1-2-11-7-9(10)5-8-3-4-12-6-8/h8H,2-7H2,1H3 |
InChI Key |
BTGYIYOYGFVCOY-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(=O)CC1CCOC1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethoxy-3-(oxolan-3-yl)propan-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 3-hydroxypropanal with ethyl vinyl ether in the presence of an acid catalyst. The reaction proceeds through an acid-catalyzed addition of the ethyl vinyl ether to the aldehyde, followed by cyclization to form the oxolane ring.
Reaction Conditions:
Catalyst: Acid catalyst (e.g., sulfuric acid)
Temperature: Room temperature to moderate heating
Solvent: Typically an inert solvent like dichloromethane or toluene
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-throughput screening can help identify the best catalysts and conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-3-(oxolan-3-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-Ethoxy-3-(oxolan-3-yl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-ethoxy-3-(oxolan-3-yl)propan-2-one exerts its effects depends on the specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism of action would depend on its interaction with molecular targets such as enzymes or receptors, potentially involving pathways related to its structural components.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Oxolane/Oxetane Rings
- 1-(oxolan-3-yl)propan-2-one (C7H12O2) : This analog lacks the ethoxy group but shares the oxolan-3-yl and propan-2-one backbone. Its SMILES (CC(=O)CC1CCOC1) and InChIKey (LITSHGFWFBROPL-UHFFFAOYSA-N) indicate a simpler structure, which may result in lower steric hindrance and higher polarity compared to the ethoxy-substituted target compound .
- 1-(oxetan-3-yl)propan-2-one : Replacing the oxolane ring with an oxetane introduces ring strain due to the smaller 4-membered ring. This increases reactivity and may reduce stability under acidic or thermal conditions .
Functional Group Variations
- 1-ethoxypropan-2-yl acetate : This compound substitutes the ketone group with an acetate ester. The ester group enhances hydrolytic lability, making it more susceptible to enzymatic degradation compared to the ketone in the target compound .
- Pharmaceutical derivatives (e.g., PDE9 inhibitors) : The target compound’s ethoxy group could modulate lipophilicity and metabolic clearance compared to methoxy or dimethylpyridyl substituents in related drugs .
Data Table: Structural and Functional Comparison
Key Research Findings
- Ring Size Effects : Oxolane rings (5-membered) offer greater conformational stability compared to oxetane (4-membered), impacting drug bioavailability and synthetic yields .
- Ethoxy vs. Methoxy Groups : Ethoxy substituents may enhance metabolic stability compared to methoxy groups due to increased steric bulk, as seen in PDE9 inhibitors .
- Ketone vs. Ester Reactivity : The ketone in the target compound is less prone to hydrolysis than esters (e.g., 1-ethoxypropan-2-yl acetate), suggesting longer shelf-life in formulations .
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